

An In-depth Technical Guide to the Properties of Copper(I) Acetylide

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Compound of Interest

Compound Name: *COPPER(I)ACETYLIDE*

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Introduction

Copper(I) acetylide (Cu_2C_2), also known as cuprous acetylide, is a highly reactive and explosive organocopper compound. Its unique chemical properties make it a subject of significant interest in various fields, from materials science to synthetic organic chemistry. This guide provides a comprehensive overview of the chemical, physical, and hazardous properties of copper(I) acetylide, along with detailed experimental protocols for its synthesis and its application in modern synthetic methodologies.

Chemical and Physical Properties

Copper(I) acetylide is a reddish-brown amorphous powder.^{[1][2]} It is notoriously unstable in its dry state, posing a significant explosion hazard.^[1] The compound is practically insoluble in water and organic solvents but dissolves in acids, typically with decomposition.^{[1][3]}

Table 1: General and Physical Properties of Copper(I) Acetylide

Property	Value	Citations
Chemical Formula	Cu_2C_2	[2][3]
Molar Mass	151.114 g/mol	[3][4]
Appearance	Reddish-brown or red amorphous powder	[1][2]
CAS Number	1117-94-8	[1]
Solubility in Water	Very slightly soluble	[1]
Solubility in other solvents	Insoluble in organic solvents; Soluble in acids with decomposition	[1][3]
Melting Point	Explodes on heating	[5][6]

Explosive and Hazardous Properties

The primary concern when handling copper(I) acetylide is its extreme sensitivity to external stimuli. The dry material is a primary explosive, meaning it can be initiated by relatively low amounts of energy from impact, friction, or heat.[2][5] It is reported to be more sensitive than silver acetylide.[2]

Table 2: Hazardous Properties of Copper(I) Acetylide

Hazard Property	Description	Citations
Impact and Friction Sensitivity	Highly sensitive to shock and friction when dry. Quantitative data is not readily available, but it is considered a primary explosive.	[2][5]
Thermal Stability	Explodes when heated above 100 °C.[1][3] Thermal decomposition in a vacuum is not explosive and yields copper and carbon.[2][3]	[1][2][3]
Reactivity with other substances	Forms a highly explosive mixture with silver nitrate.[1] Ignites spontaneously with halogens (chlorine, bromine, iodine).[1] Reacts with dilute acids to form flammable and explosive acetylene gas.[1]	[1]
Toxicity	No specific toxicity data is available for copper(I) acetylide. However, as with other copper salts, inhalation of dust can cause irritation to the respiratory tract.	[1][5]

Experimental Protocols

Synthesis of Copper(I) Acetylide

This protocol describes the preparation of copper(I) acetylide by bubbling acetylene gas through an ammoniacal solution of a copper(I) salt. This procedure should be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Materials:

- Copper(I) chloride (CuCl)
- Ammonia solution (e.g., 28-30%)
- Acetylene gas source (e.g., from a cylinder or a calcium carbide generator)
- Distilled water
- Ethanol

Procedure:

- Prepare an ammoniacal copper(I) chloride solution by dissolving copper(I) chloride in an aqueous ammonia solution. The solution should be clear and colorless to pale blue.
- Pass a slow stream of acetylene gas through the stirred solution.
- A voluminous, reddish-brown precipitate of copper(I) acetylide will form immediately.^{[2][3]}
- Continue bubbling acetylene for a short period to ensure complete reaction.
- Crucially, do not allow the precipitate to dry in the reaction vessel.
- Filter the wet precipitate using a Büchner funnel.
- Wash the precipitate thoroughly with distilled water, followed by a small amount of ethanol to aid in the removal of water.
- The product should be used immediately in its wet state or safely destroyed. It should never be stored in a dry state.

Yield: The reaction is typically high-yielding, often approaching quantitative yields based on the limiting copper(I) salt.

Characterization

- **FT-IR Spectroscopy:** The formation of copper(I) acetylide can be confirmed by the disappearance of the characteristic $\equiv\text{C-H}$ stretching vibration of the terminal alkyne (if a substituted alkyne is used) and the appearance of a $\text{C}\equiv\text{C}$ stretching frequency that is

significantly shifted to a lower wavenumber compared to the free alkyne, due to the interaction with the copper atoms.

- X-Ray Diffraction (XRD): The amorphous nature of the typically prepared copper(I) acetylide results in broad, poorly defined peaks in an XRD pattern. However, XRD can be used to confirm the absence of crystalline starting materials.

Safe Handling and Disposal

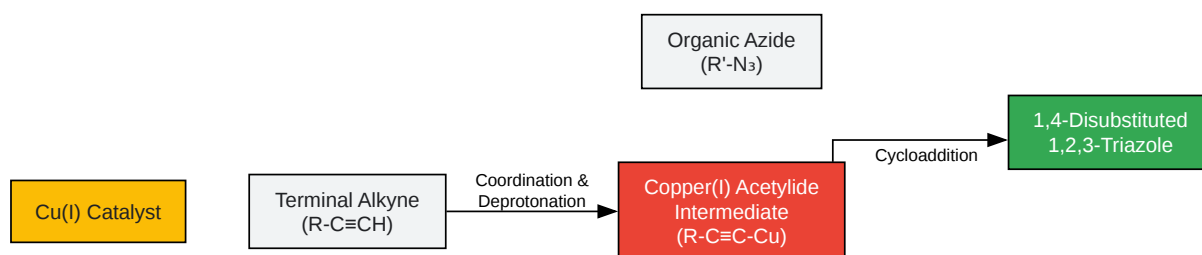
- Handling: Always handle copper(I) acetylide in its wet state.^[3] Use non-metallic spatulas and avoid any scraping or grinding motions. All operations should be conducted behind a safety shield.
- Disposal: To safely destroy copper(I) acetylide, the wet precipitate should be slowly and carefully added to a stirred, dilute acid solution (e.g., 2 M hydrochloric acid) in a fume hood.^{[1][3]} This will decompose the acetylide into a soluble copper salt and acetylene gas, which should be safely vented.

Applications in Chemical Synthesis

Despite its hazardous nature, copper(I) acetylide is a valuable intermediate in organic synthesis, most notably in coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction is a cornerstone of modern chemical biology and drug discovery for its high efficiency and biocompatibility. Copper(I) acetylide is a key intermediate in this reaction.



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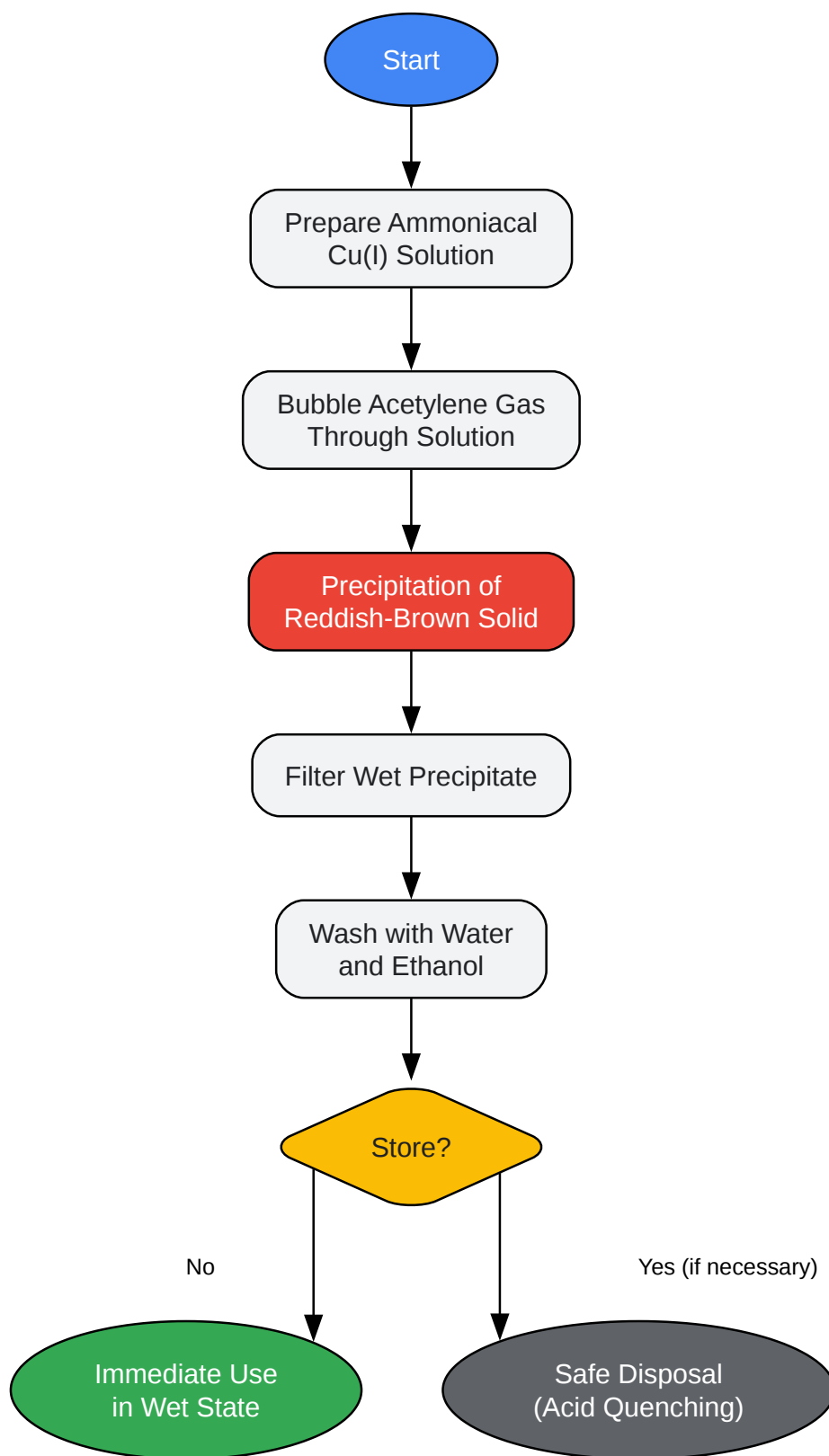
Mechanism of the CuAAC Reaction.

Sonogashira and Castro-Stephens Couplings

Copper(I) acetylides, often generated in situ, are crucial for the Sonogashira and Castro-Stephens cross-coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. These reactions are fundamental in the synthesis of many complex organic molecules, including pharmaceuticals.

Logical and Workflow Diagrams Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of copper(I) acetylide.

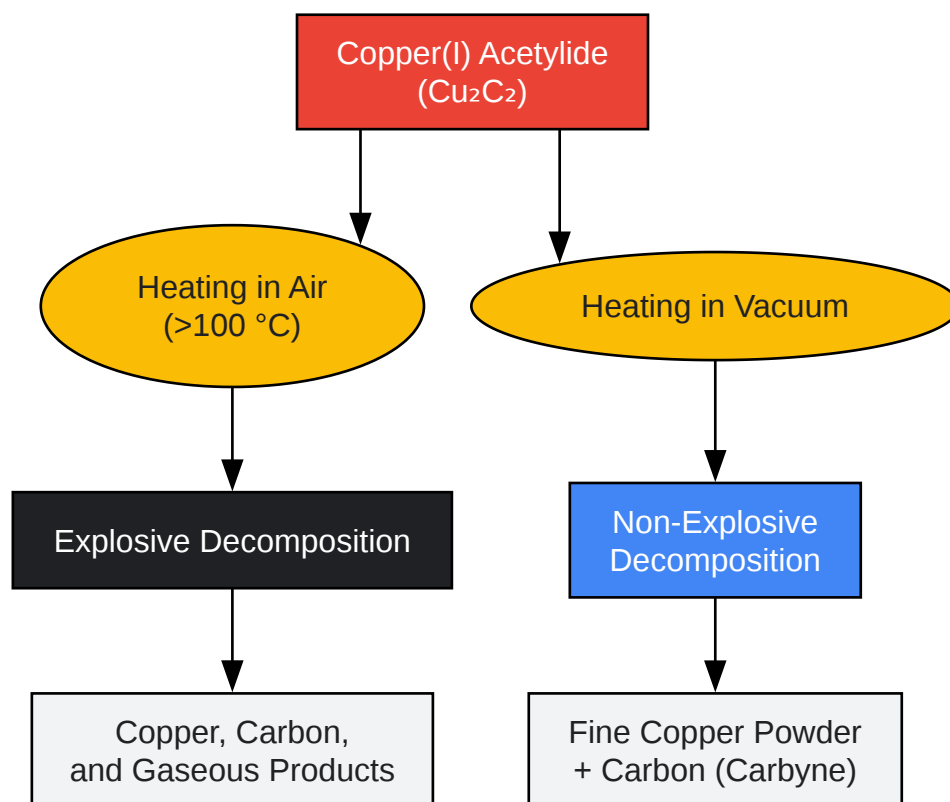


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Synthesis Workflow for Copper(I) Acetylide.

Decomposition Pathways

The decomposition of copper(I) acetylide can proceed via two main pathways depending on the conditions.



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Decomposition Pathways of Copper(I) Acetylide.

Conclusion

Copper(I) acetylide is a compound of significant chemical interest, characterized by its high reactivity and hazardous nature. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its use in research and development. Its role as a key intermediate in powerful synthetic reactions like the CuAAC ensures its continued relevance in the fields of chemistry, materials science, and drug discovery. The information and protocols provided in this guide are intended to support the safe and effective utilization of this versatile chemical entity.

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